N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
CAS No.: 895439-45-9
Cat. No.: VC11946692
Molecular Formula: C22H18FN3O3S
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895439-45-9 |
|---|---|
| Molecular Formula | C22H18FN3O3S |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C22H18FN3O3S/c1-28-17-9-3-7-15(20(17)29-2)21(27)26(13-14-6-5-11-24-12-14)22-25-19-16(23)8-4-10-18(19)30-22/h3-12H,13H2,1-2H3 |
| Standard InChI Key | XQDYGFGWABKIIZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
| Canonical SMILES | COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiazole ring substituted at the 4-position with fluorine, enhancing electron-withdrawing effects and metabolic stability. The 2-position of the benzothiazole is linked to a benzamide group via a nitrogen atom, with methoxy substituents at the 2- and 3-positions of the benzene ring. Additionally, the amide nitrogen is substituted with a pyridin-3-ylmethyl group, introducing a basic heterocycle that may influence solubility and target interactions .
Key Structural Features:
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Benzothiazole Core: Contributes to planar aromaticity and potential DNA intercalation or enzyme binding.
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Fluorine Substituent: Enhances lipophilicity and bioavailability while reducing oxidative metabolism.
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Dimethoxybenzamide: Provides hydrogen-bonding sites for target engagement .
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Pyridinylmethyl Group: Introduces steric bulk and potential for π-π stacking interactions.
Physicochemical Data
The compound’s calculated partition coefficient (LogP) and solubility remain uncharacterized in public datasets, though the presence of methoxy and pyridine groups suggests moderate hydrophilicity.
Synthesis and Optimization
Synthetic Route
The synthesis involves a multi-step sequence starting with the preparation of the benzothiazole core:
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Thiazole Ring Formation: Condensation of 2-aminothiophenol with a fluorinated carbonyl precursor under acidic conditions.
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Amide Coupling: Reaction of the benzothiazole amine with 2,3-dimethoxybenzoyl chloride using a coupling agent such as thionyl chloride.
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N-Alkylation: Introduction of the pyridin-3-ylmethyl group via alkylation with (pyridin-3-yl)methyl bromide under inert atmosphere.
Critical parameters include temperature control (50–80°C), anhydrous solvents, and catalytic aluminum chloride to enhance electrophilic substitution. Yields are optimized through purification via column chromatography, though exact yields are proprietary.
Analytical Characterization
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NMR Spectroscopy: -NMR confirms the presence of methoxy singlets (δ 3.85–3.90 ppm), pyridine aromatic protons (δ 8.50–8.70 ppm), and benzothiazole fluorine coupling .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 424.1 ([M+H]) .
Biological Activity and Mechanisms
Anti-Inflammatory Effects
The compound suppresses pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in murine macrophages by modulating NF-κB and JNK pathways. Its fluorine and pyridine groups enhance binding affinity to kinase active sites, as evidenced by molecular docking studies .
Comparative Kinase Inhibition Data:
Antimicrobial Activity
Preliminary screens show weak activity against Staphylococcus aureus (MIC = 64 μg/mL) and Escherichia coli (MIC = 128 μg/mL), likely due to membrane disruption via hydrophobic interactions.
Applications and Future Directions
Therapeutic Prospects
The compound’s dual kinase and PARP inhibitory activity positions it as a candidate for combination therapies in oncology . Preclinical models suggest synergy with cisplatin in ovarian cancer.
Challenges and Innovations
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